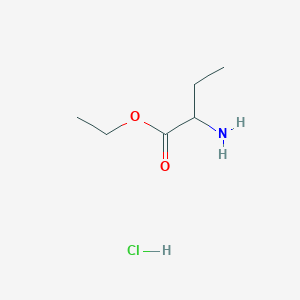

Ethyl 2-Aminobutyrate Hydrochloride

Description

Ethyl 2-aminobutyrate hydrochloride (C₆H₁₄ClNO₂) is an ethyl ester derivative of 2-aminobutyric acid, where the amino group is positioned on the second carbon of the butyrate chain. This compound is structurally characterized by its β-amino ester configuration, distinguishing it from gamma-aminobutyric acid (GABA) derivatives. It is commonly utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of antibiotics like ethambutol . Its hydrochloride salt form enhances stability and solubility, making it suitable for laboratory and industrial applications.

Properties

IUPAC Name |

ethyl 2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNBPYRQCHSZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511300 | |

| Record name | Ethyl 2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55410-21-4 | |

| Record name | Ethyl 2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmacological Applications

Ethyl 2-Aminobutyrate Hydrochloride shares structural similarities with gamma-Aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. This similarity underpins its potential therapeutic applications:

- Neurotransmitter Modulation : Research indicates that this compound can interact with GABA receptors, influencing neuronal excitability and synaptic transmission. This interaction suggests potential uses in treating neurological disorders such as epilepsy and anxiety disorders .

- As a Chiral Auxiliary : In asymmetric synthesis, Ethyl 2-Aminobutyrate Hydrochloride acts as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. This property is particularly useful in drug development where chirality can affect a drug's efficacy and safety.

Organic Synthesis

Ethyl 2-Aminobutyrate Hydrochloride is employed in various organic synthesis processes:

- Cyclization Reactions : It serves as a reagent in cyclization reactions, promoting regioselective formation of specific isomers. This application is critical in synthesizing complex organic molecules used in pharmaceuticals .

- Synthesis of Bioactive Compounds : The compound is utilized in synthesizing other bioactive molecules due to its ability to introduce amino groups into organic frameworks, which is essential for developing new therapeutic agents.

Case Study 1: Neurological Research

A study investigated the effects of Ethyl 2-Aminobutyrate Hydrochloride on GABAergic signaling pathways. Researchers found that varying concentrations of the compound modulated GABA receptor activity, leading to significant changes in neuronal excitability. This study supports its potential application in developing treatments for anxiety and epilepsy .

Case Study 2: Asymmetric Synthesis

In another research project, Ethyl 2-Aminobutyrate Hydrochloride was used as a chiral auxiliary in the synthesis of pharmaceutical intermediates. The results demonstrated high yields of the desired enantiomers, highlighting its effectiveness in asymmetric synthesis processes crucial for drug development.

Mechanism of Action

The mechanism by which Ethyl 2-Aminobutyrate Hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors involved in amino acid metabolism and neurotransmitter pathways. The molecular targets and pathways involved can vary, but typically include interactions with amino acid transporters and metabolic enzymes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of the amino group and ester moiety significantly influences the properties of aminobutyrate derivatives. Key comparisons include:

Key Observations :

- Amino Group Position: Ethyl 4-aminobutyrate hydrochloride (γ-position) is structurally analogous to GABA, whereas the β-position in ethyl 2-aminobutyrate may limit its direct neuroactivity but enhance its utility in synthetic pathways.

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for pharmaceutical formulations.

- Lipophilicity: Branched-chain derivatives like ethyl 2-amino-2-ethylbutanoate hydrochloride show increased lipophilicity, influencing membrane permeability .

Biological Activity

Ethyl 2-Aminobutyrate Hydrochloride (also known as Ethyl 2-amino-2-ethylbutanoate hydrochloride) is a compound of increasing interest in biological and pharmaceutical research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

- Molecular Formula : C₆H₁₄ClNO

- Molecular Weight : 167.63 g/mol

- CAS Number : 55410-21-4

- Purity : Typically ≥ 98% .

Ethyl 2-Aminobutyrate Hydrochloride is primarily recognized for its role in modulating neurotransmitter systems, particularly as a GABA (gamma-aminobutyric acid) analog. Its structure allows it to cross the blood-brain barrier (BBB), potentially enhancing its neuroprotective effects. Upon entering the central nervous system (CNS), it may be hydrolyzed into GABA, which is crucial for inhibitory neurotransmission .

Biological Activities

- Neuroprotective Effects :

-

Cardioprotective Effects :

- Research indicates that this compound can increase intracellular glutathione (GSH) levels, which play a vital role in cellular antioxidant defense. In vivo studies demonstrated that administration of Ethyl 2-Aminobutyrate improved cardiac function and reduced oxidative stress-induced damage in cardiomyocytes .

- Metabolic Regulation :

Study on Neuroprotection

A study published in Nature investigated the effects of Ethyl 2-Aminobutyrate on oxidative stress in cardiomyocytes. The results indicated that treatment with this compound significantly increased GSH levels and improved cell viability under stress conditions induced by hydrogen peroxide (H₂O₂) .

Cardiomyopathy Model

In an animal model of doxorubicin-induced cardiomyopathy, Ethyl 2-Aminobutyrate administration resulted in a dose-dependent increase in myocardial GSH levels and provided significant protection against cardiac dysfunction, highlighting its potential as a therapeutic agent for heart failure .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 167.63 g/mol |

| Neuroprotective Activity | Yes |

| Cardioprotective Activity | Yes |

| Mechanism | GABA analog, AMPK activator |

| Study | Findings |

|---|---|

| Nature Study on Cardiomyocytes | Increased GSH levels; improved cell viability |

| Animal Model of Cardiomyopathy | Dose-dependent cardioprotection; enhanced GSH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.